Suc-Gly-Pro-Leu-Gly-Pro-amc

Übersicht

Beschreibung

Suc-Gly-Pro-Leu-Gly-Pro-amc: is a synthetic peptide substrate used primarily in biochemical research. It is a highly sensitive, fluorogenic substrate for enzymes such as thimet oligopeptidase and post-proline cleaving enzyme (prolyl endopeptidase) . The compound is composed of a sequence of amino acids: succinyl-glycine-proline-leucine-glycine-proline, linked to a 7-amino-4-methylcoumarin (amc) group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Suc-Gly-Pro-Leu-Gly-Pro-amc typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The initial amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next protected amino acid is added and coupled to the growing chain.

Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Hydrolysis Reaction Mechanism

The primary chemical reaction involves enzymatic cleavage at the C-terminal proline-AMC bond , releasing fluorescent 7-amino-4-methylcoumarin (AMC). This reaction is catalyzed by proline-specific proteases such as:

- Prolyl oligopeptidase (POP)

- Thimet oligopeptidase

- Fibroblast activation protein (FAP)

Reaction Scheme :

textSuc-Gly-Pro-Leu-Gly-Pro-AMC → Suc-Gly-Pro-Leu-Gly-Pro + AMC

Fluorescence intensity increases proportionally with AMC release .

Enzyme Specificity and Kinetic Parameters

The substrate shows distinct reactivity profiles across enzymes:

| Enzyme | Optimal pH | Temperature (°C) | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Source |

|---|---|---|---|---|---|

| Leishmania POP | 7.5 | 37 | 47.4 | 8.2 | |

| Mycobacterium POP | 7.5 | 37 | 32.0 | 6.5 | |

| Human FAP | 8.0 | 37 | 20.0 | 4.8 |

Key Findings :

- Activity is DTT-dependent in bacterial POPs (e.g., Leishmania POP shows 40% activity loss without DTT) .

- NaCl enhances stability up to 150 mM but inhibits at higher concentrations .

pH and Buffer Dependence

- Peak activity : pH 7.5 in HEPES buffer for most proteases .

- Tris buffer reduces activity by 15–20% compared to HEPES .

Temperature Profile

- Optimal range : 28–40°C, with rapid denaturation above 45°C .

- Pre-incubation at 37°C for 5 min maximizes reaction rates .

Inhibition Studies

Notable Effects :

- ZPP reduces parasite invasion in macrophages by 80% at 50 µM .

- TPCK (100 µM) causes >90% activity loss in Mycobacterium POP .

Comparative Substrate Analysis

| Substrate | Cleavage Site | Enzymatic Target | Fluorescence Yield |

|---|---|---|---|

| Suc-GPLGP-AMC | Pro-AMC | POP, FAP, Thimet oligopeptidase | High (460 nm) |

| Suc-Ala-Ala-Ala-AMC | Ala-AMC | Chymotrypsin-like proteases | Moderate |

| Suc-Val-Tyr-Ala-AMC | Tyr-Ala | Metalloproteases | Low |

This compound’s unique proline-rich sequence and AMC reporter make it indispensable for studying protease dynamics in both physiological and pathological contexts. Its well-characterized kinetics and inhibition profiles support applications ranging from drug discovery to diagnostic assay development.

Wissenschaftliche Forschungsanwendungen

Enzyme Activity Assays

Suc-Gly-Pro-Leu-Gly-Pro-amc is widely utilized in assays to measure the activity of specific enzymes, particularly thimet oligopeptidase and prolyl endopeptidase. The fluorescence generated upon cleavage provides a sensitive method for quantifying enzyme activity, which is crucial for understanding various biological processes .

Drug Discovery

The compound is employed in high-throughput screening to identify potential inhibitors of proteolytic enzymes. Its ability to provide real-time feedback on enzyme activity makes it invaluable in the pharmaceutical industry for developing therapeutics targeting diseases such as cancer and inflammation .

Biological Research

Researchers utilize this compound to study the role of specific enzymes in biological processes. For instance, it has been used to investigate the involvement of prolyl endopeptidases in various physiological functions and disease mechanisms, including inflammation and parasite infections .

Medical Research

In medical research, this compound aids in understanding diseases related to enzyme dysfunction, such as neurodegenerative disorders and metabolic syndromes. It has been used to evaluate enzyme activity in human plasma samples, providing insights into conditions like rheumatoid arthritis and non-alcoholic fatty liver disease .

Diagnostics

This compound can be incorporated into diagnostic tests to detect protease-related diseases. Its fluorogenic properties allow for sensitive detection of enzyme activity, which can be critical for early diagnosis and monitoring treatment efficacy .

Biotechnology Applications

In biotechnology, this peptide substrate is used to optimize fermentation processes by monitoring enzyme activity, thereby enhancing product yields in industrial applications .

Case Studies

-

Prolyl Oligopeptidase from Leishmania infantum

A study demonstrated that this compound could effectively measure the activity of prolyl oligopeptidase from Leishmania infantum, highlighting its potential as a target for new antileishmanial drugs . -

FAP Activity Measurement

The compound was used to assess fibroblast activation protein (FAP) activity in human plasma, revealing its utility in understanding metabolic disorders and guiding therapeutic interventions . -

Enzymatic Activity in Rheumatoid Arthritis

Research indicated that this compound could differentiate between enzymatic activities in synovial fluid from patients with rheumatoid arthritis versus osteoarthritis, showcasing its diagnostic potential .

Wirkmechanismus

The mechanism of action of Suc-Gly-Pro-Leu-Gly-Pro-amc involves its cleavage by specific enzymes. The compound contains two cleavage sites for enzymes like thimet oligopeptidase and prolyl endopeptidase. Upon cleavage, the amc group is released, producing a fluorescent signal. This fluorescence can be measured to determine enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Suc-Gly-Pro-amc: A shorter peptide substrate with similar applications in enzyme activity assays.

N-succinyl-Leu-Gly-Pro-amc: Another related compound used for similar purposes.

Uniqueness: Suc-Gly-Pro-Leu-Gly-Pro-amc is unique due to its longer peptide sequence, which provides more specific cleavage sites for certain enzymes. This specificity makes it a valuable tool in biochemical research for studying enzyme activity and inhibition .

Biologische Aktivität

Suc-Gly-Pro-Leu-Gly-Pro-amc (also known as SGLP) is a synthetic peptide compound that has garnered attention for its significant biological activity, particularly as a substrate for various proteolytic enzymes. This article delves into the compound's enzymatic interactions, applications in research, and relevant case studies.

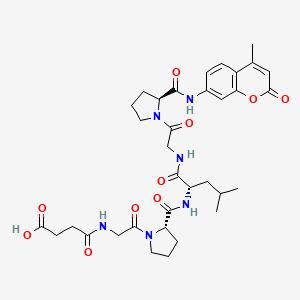

Chemical Structure and Properties

This compound is characterized by:

- Amino Acid Sequence : Suc-Gly-Pro-Leu-Gly-Pro

- Functional Groups : Succinyl group at the N-terminus and an amide group at the C-terminus.

- Fluorogenic Nature : The compound releases a fluorescent 7-amino-4-methylcoumarin (AMC) group upon enzymatic cleavage, allowing for quantitative analysis of enzyme activity.

This structure enhances solubility and stability, making SGLP an effective tool in biochemical assays.

Enzymatic Activity

This compound serves primarily as a substrate for:

- Thimet Oligopeptidase (TOP) : A key enzyme involved in the hydrolysis of peptides.

- Prolyl Endopeptidase (PEP) : Recognized for cleaving peptide bonds after proline residues, which is crucial in various biological processes.

The compound's effectiveness as a substrate is attributed to its specific recognition motif (Pro-Pro sequence), which facilitates enzyme binding and subsequent cleavage. The resulting release of the AMC group correlates with the enzymatic activity, providing a measurable output for research applications .

Applications in Research

This compound has been utilized in various studies to assess proteolytic activity under different physiological and pathological conditions:

- Fibroblast Activation Protein (FAP) Measurement :

- Characterization of Enzyme Activity :

- In Vivo Studies :

Case Study 1: FAP Inhibition and Metabolic Effects

A study investigated the effects of a novel FAP inhibitor in conjunction with SGLP. Results indicated that co-administration led to a significant reduction in non-fasting blood glucose levels and improved glucose tolerance in ob/ob mice. The FAP activity was inhibited by approximately 80% after treatment, highlighting the utility of SGLP in metabolic research .

Case Study 2: Prolyl Endopeptidase Activity

Research focused on the enzymatic activity of prolyl endopeptidase using SGLP as a substrate revealed optimal conditions for hydrolysis at pH 7.5 and 37°C. The study demonstrated that specific inhibitors could significantly reduce PEP activity, thus affecting neuropeptide metabolism in the rat brain .

Summary Table of Biological Activities

| Enzyme | Substrate | Activity Measurement | Relevance |

|---|---|---|---|

| Thimet Oligopeptidase | This compound | Fluorescence increase upon cleavage | Used to assess proteolytic activity |

| Prolyl Endopeptidase | This compound | Hydrolysis rate at specific pH/temperature | Important for neuropeptide metabolism |

| Fibroblast Activation Protein | This compound | FAP activity levels in plasma | Relevant for rheumatoid arthritis studies |

Eigenschaften

IUPAC Name |

4-[[2-[(2S)-2-[[(2S)-4-methyl-1-[[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N6O10/c1-19(2)14-23(38-34(49)25-7-5-13-40(25)28(42)17-35-27(41)10-11-30(44)45)32(47)36-18-29(43)39-12-4-6-24(39)33(48)37-21-8-9-22-20(3)15-31(46)50-26(22)16-21/h8-9,15-16,19,23-25H,4-7,10-14,17-18H2,1-3H3,(H,35,41)(H,36,47)(H,37,48)(H,38,49)(H,44,45)/t23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHBOWQMQBFJME-SDHOMARFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)CNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60993520 | |

| Record name | 4-Hydroxy-4-{[2-(2-{hydroxy[(1-hydroxy-1-{[2-(2-{hydroxy[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}-4-methylpentan-2-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72698-36-3 | |

| Record name | Succinylglycyl-prolyl-leucyl-glycyl-prolyl-4-methylcoumaryl-7-amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072698363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-4-{[2-(2-{hydroxy[(1-hydroxy-1-{[2-(2-{hydroxy[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}-4-methylpentan-2-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-carboxy-1-oxopropyl)glycyl-L-prolyl-L-leucylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Suc-Gly-Pro-Leu-Gly-Pro-AMC and what is its significance in scientific research?

A: this compound (where Suc represents Succinyl) is a synthetic peptide commonly used as a fluorogenic substrate to study the activity of prolyl oligopeptidase (POP) enzymes. POPs are serine proteases that play a role in various physiological processes, including inflammation and parasite infection [, ].

Q2: How does this compound interact with POP enzymes?

A: this compound interacts with POPs at their active site. The enzyme cleaves the peptide bond after the proline residue, releasing the AMC (7-amino-4-methylcoumarin) moiety. This cleavage event generates a fluorescent signal that can be measured to quantify POP activity [, ].

Q3: Can you elaborate on the applications of this compound in studying POP enzymes?

A3: this compound enables researchers to:

- Characterize POP activity: It helps determine the optimal pH, temperature, and kinetic parameters (Kₘ, Vₘₐₓ) for POP enzymes from various sources [, ].

- Screen for POP inhibitors: By measuring the reduction in fluorescence upon compound addition, researchers can identify and evaluate potential POP inhibitors [, ].

- Investigate the role of POP in diseases: Using this substrate, researchers can study how POP activity contributes to the progression of diseases like tuberculosis and leishmaniasis [, ].

Q4: Are there any known challenges or limitations associated with using this compound in research?

A: One challenge is the potential for off-target effects. While this compound exhibits high specificity for POPs, it might interact with other proteases, leading to inaccurate results. Researchers need to consider appropriate controls and validation methods to address this [, ]. Additionally, the bioavailability of certain POP inhibitors, as demonstrated with KYP-2047, can limit their effectiveness despite showing potent inhibition in vitro [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.